molecular formula C8H15NO3 B14371352 3-Methyl-1-(nitromethyl)cyclohexan-1-ol CAS No. 91239-33-7

3-Methyl-1-(nitromethyl)cyclohexan-1-ol

Cat. No.: B14371352
CAS No.: 91239-33-7
M. Wt: 173.21 g/mol
InChI Key: IHGFJEUBRWCVLY-UHFFFAOYSA-N
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Description

3-Methyl-1-(nitromethyl)cyclohexan-1-ol is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a nitromethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(nitromethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 3-Methylcyclohexanol, followed by reduction to introduce the nitromethyl group. The reaction conditions typically require the use of nitric acid and a suitable reducing agent such as hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(nitromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Methyl-1-(nitromethyl)cyclohexanone or 3-Methyl-1-(nitromethyl)cyclohexanoic acid.

    Reduction: Formation of 3-Methyl-1-(aminomethyl)cyclohexan-1-ol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

3-Methyl-1-(nitromethyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(nitromethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitromethyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclohexanol: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.

    3-Methyl-1-(aminomethyl)cyclohexan-1-ol: Similar structure but with an amine group instead of a nitro group, leading to different reactivity and biological activity.

    3-Methyl-1-(chloromethyl)cyclohexan-1-ol: Contains a chloromethyl group, which can undergo different substitution reactions compared to the nitromethyl group.

Uniqueness

3-Methyl-1-(nitromethyl)cyclohexan-1-ol is unique due to the presence of both a nitromethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities.

Properties

CAS No.

91239-33-7

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-methyl-1-(nitromethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H15NO3/c1-7-3-2-4-8(10,5-7)6-9(11)12/h7,10H,2-6H2,1H3

InChI Key

IHGFJEUBRWCVLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C[N+](=O)[O-])O

Origin of Product

United States

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